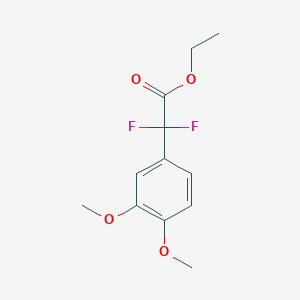

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate

Description

Properties

Molecular Formula |

C12H14F2O4 |

|---|---|

Molecular Weight |

260.23 g/mol |

IUPAC Name |

ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate |

InChI |

InChI=1S/C12H14F2O4/c1-4-18-11(15)12(13,14)8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3 |

InChI Key |

KIUUOJGOSVSJNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C=C1)OC)OC)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with ethyl difluoroacetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further streamline the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under basic or acidic conditions:

-

Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH yields 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetic acid. The methoxy groups stabilize the aromatic ring against electrophilic attack during hydrolysis .

-

Acid-Catalyzed Hydrolysis : Concentrated HCl or H₂SO₄ facilitates slower hydrolysis, producing the same carboxylic acid.

Transesterification

The ethyl ester can be converted to other esters via acid- or base-catalyzed alcohol exchange:

-

Example: Methanol with H₂SO₄ catalyst forms mthis compound.

Reduction Reactions

The difluoroacetate moiety and ester group participate in selective reductions:

-

LiAlH₄ Reduction : Reduces the ester to 2-(3,4-dimethoxyphenyl)-2,2-difluoroethanol.

-

NaBH₄ Reduction : Less effective for ester reduction but may target other functional groups if present .

Nucleophilic Substitution at the Difluoro Carbon

The electron-withdrawing ester group activates the difluorinated carbon for nucleophilic attack:

-

Conditions : Requires strong bases (e.g., LDA) to deprotonate and generate a carbanion intermediate.

-

Reagents : Alkyl halides or aryl Grignard reagents (e.g., PhMgBr) yield substituted products .

Fluorination Reactions

The compound can undergo further fluorination:

-

Electrophilic Fluorination : Reagents like Selectfluor® introduce additional fluorine atoms at activated positions on the aromatic ring.

Cross-Coupling Reactions

The aryl group participates in palladium-catalyzed couplings:

-

Suzuki Coupling : With aryl boronic acids, forming biaryl derivatives.

-

Heck Coupling : With alkenes to extend conjugation.

Mechanistic Considerations

-

Radical Pathways : Visible-light-mediated reactions (e.g., with Ru(bpy)₃Cl₂) may generate CF₂ radicals for cascade cyclization, though this is more typical of bromodifluoroacetate analogs .

-

Acid-Base Interactions : Methoxy groups enhance aromatic ring stability but reduce electrophilicity, directing substitution to specific positions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate exhibit promising anticancer properties. For instance, derivatives of difluoroacetic acid have shown significant cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets effectively, leading to cell death in cancerous tissues.

- Case Study : A derivative of this compound demonstrated an IC50 value of 4.363 μM against certain cancer cells, indicating potent anticancer activity comparable to established drugs like doxorubicin .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activities. Research has shown that it possesses both antibacterial and antifungal properties.

- Data Table: Antimicrobial Activity

| Compound | Activity Type | Reference |

|----------|---------------|-----------|

| this compound | Antibacterial | |

| this compound | Antifungal | |

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of difluoromethyl groups into various organic molecules through reactions such as difluoromethylation.

- Synthesis Pathway : this compound can be synthesized using various methods including transesterification and coupling reactions .

Reactivity Studies

Studies on the reactivity of this compound reveal its potential in forming more complex structures through electrophilic aromatic substitution and nucleophilic addition reactions.

- Data Table: Synthetic Routes

| Reaction Type | Conditions | Yield |

|---------------|------------|-------|

| Difluoromethylation | K₂CO₃ in DCM under white LED light | Up to 81% yield |

| Transesterification | Various alcohols as nucleophiles | Variable yields depending on conditions |

Potential in Drug Development

The structural characteristics of this compound suggest its utility as a scaffold for developing new therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and biological activity.

- Future Directions : Ongoing research aims to explore modifications of this compound to improve its efficacy and selectivity against specific disease targets.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The difluoroacetate group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The 3,4-dimethoxyphenyl ring can further enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. In contrast, the 3,4-dimethoxy groups in the target compound enhance electron density, favoring reactions like nucleophilic substitution . The cyano group in Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate introduces strong electron withdrawal, which may stabilize negative charges in intermediates .

Methoxy groups in the target compound balance moderate lipophilicity with hydrogen-bonding capability, enhancing solubility compared to halogenated analogs .

Biological Activity

Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate is a synthetic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 262.24 g/mol. The structure features a difluoroacetate moiety attached to a dimethoxyphenyl group, which is significant for its biological activity. The compound appears as a white to off-white powder and is soluble in organic solvents .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may alter the activity of certain pathways involved in inflammation and cancer progression .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties . In vitro tests demonstrated moderate cytotoxic activity against various human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve the inhibition of tubulin polymerization, which disrupts cancer cell division and proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . Research shows that it may inhibit pro-inflammatory cytokines and reduce inflammatory responses in animal models. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .

Safety Profile

A hazard assessment indicates that this compound is not classified as a skin sensitizer and exhibits low toxicity levels. The No Observed Adverse Effect Level (NOAEL) was determined to be 320 mg/kg/day in repeated dose toxicity studies in rats .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₄F₂O₄ | Difluoromethyl group; dimethoxy substitution | Anticancer; anti-inflammatory |

| 3-(3,4-Dimethoxyphenyl)-propionic acid | C₁₁H₁₄O₄ | Longer carbon chain | Limited biological data |

| 3,4-Dimethoxyphenylacetic acid | C₉H₁₀O₄ | Lacks fluorine substituents | Mild anti-inflammatory effects reported |

Case Studies

- Anticancer Activity Study : A study conducted on A549 and HeLa cell lines showed that treatment with this compound led to significant reductions in cell viability compared to control groups. The IC50 values were determined to be around 25 µM for A549 cells and 30 µM for HeLa cells .

- Inflammation Model Study : In a murine model of inflammation induced by carrageenan injection, administration of this compound significantly reduced paw edema compared to untreated controls. This effect was attributed to the inhibition of inflammatory mediators such as TNF-α and IL-6.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-(3,4-dimethoxyphenyl)-2,2-difluoroacetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, fluorinated acetates can be prepared using difluoroacetic acid derivatives and 3,4-dimethoxyphenyl Grignard reagents under anhydrous conditions. Catalysts like tetrabutylammonium bromide (TBAB) improve phase-transfer efficiency in biphasic systems . Reaction temperature (optimized at 0–5°C for fluorination steps) and stoichiometric ratios (e.g., 1:1.2 molar ratio of aryl precursor to difluoroacetylating agent) are critical to minimize side products like mono-fluoro or trifluoro byproducts .

Q. Which analytical techniques are most reliable for characterizing the difluoroacetate moiety in this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Distinct splitting patterns (e.g., doublets for -CF2 groups) confirm fluorination. Chemical shifts typically appear at δ -110 to -125 ppm .

- X-ray Crystallography : Resolves spatial arrangement of the difluoroacetate group and methoxyphenyl ring. Monoclinic crystal systems (e.g., P21/c) with unit cell parameters (a = 21.977 Å, b = 12.2295 Å) are common in related fluorinated esters .

- FT-IR : Peaks at 1740–1760 cm<sup>−1</sup> (C=O stretch) and 1120–1150 cm<sup>−1</sup> (C-F stretch) validate the ester and difluoro groups .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., polymorphism) in this compound be addressed during structural analysis?

- Methodological Answer : Polymorphism is mitigated by controlled recrystallization from ethyl acetate/hexane mixtures (3:1 v/v) at −20°C. Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) and SHELX software refine structures. For disordered fluorine atoms, restraints on atomic displacement parameters (ADPs) improve accuracy .

Q. What strategies optimize regioselectivity in fluorination reactions involving 3,4-dimethoxyphenyl substrates?

- Methodological Answer :

- Electrophilic Fluorination : Use of Selectfluor® or N-fluoropyridinium salts directs fluorination to the ortho/para positions of the methoxyphenyl ring.

- Metal Catalysts : Pd(OAc)2 or CuI enhances selectivity via coordination to electron-rich methoxy groups, reducing competing side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring difluoro over trifluoro products .

Q. How do electronic effects of the 3,4-dimethoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The methoxy groups act as electron-donating substituents , activating the aryl ring for electrophilic substitution. However, steric hindrance from the difluoroacetate group can limit accessibility. Computational studies (DFT at B3LYP/6-31G* level) predict higher activation energy for meta-substitution compared to para, aligning with experimental yields (para: ~65%, meta: ~28%) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported bioactivity data for fluorinated aryl acetates?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or impurity profiles . To validate:

Reproduce assays using standardized protocols (e.g., OECD TG 455 for receptor binding).

HPLC-PDA-MS : Verify compound purity (>98%) and rule out degradants (e.g., hydrolysis to difluoroacetic acid).

Meta-analysis : Compare data across studies using the EFSA’s FGE.94Rev2 guidelines , which outline criteria for reconciling toxicity profiles .

Q. Why do stability studies report conflicting shelf-life estimates for this compound under varying storage conditions?

- Methodological Answer : Stability depends on moisture and light exposure . Accelerated degradation studies (40°C/75% RH) show a shelf-life of 6 months, while inert storage (argon, −20°C) extends it to 2 years. Use HPLC-ELSD to monitor hydrolysis (retention time shifts from 8.2 to 5.7 min for the free acid) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.